molecular formula C14H21BBrNO2 B1603385 3-Bromophenylboronic acid N-butyldiethanolamine ester CAS No. 1257641-31-8

3-Bromophenylboronic acid N-butyldiethanolamine ester

Cat. No.: B1603385
CAS No.: 1257641-31-8
M. Wt: 326.04 g/mol
InChI Key: BXFIDVYXLHBXPE-UHFFFAOYSA-N
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Description

3-Bromophenylboronic acid N-butyldiethanolamine ester is a boronate ester derived from the condensation of 3-bromophenylboronic acid with N-butyldiethanolamine. This compound serves as a protected boronic acid equivalent, enabling its use in reactions where the free boronic acid would otherwise degrade or participate in side reactions. Its sp³-hybridized boron center and neutral charge enhance stability under harsh conditions, such as lithiation with n-BuLi, while allowing controlled release of the boronic acid moiety for subsequent coupling reactions .

Key applications include iterative cross-coupling sequences and radiofluorination in radiopharmaceutical synthesis, where its stability and high synthetic yields (86–91%) make it advantageous .

Properties

IUPAC Name

2-(3-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BBrNO2/c1-2-3-7-17-8-10-18-15(19-11-9-17)13-5-4-6-14(16)12-13/h4-6,12H,2-3,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFIDVYXLHBXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCN(CCO1)CCCC)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584897
Record name 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257641-31-8
Record name 2-(3-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane
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URL https://comptox.epa.gov/dashboard/DTXSID20584897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1257641-31-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenylboronic acid N-butyldiethanolamine ester typically involves the reaction of 3-Bromophenylboronic acid with N-butyldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylboronic acid N-butyldiethanolamine ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromophenylboronic acid N-butyldiethanolamine ester is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .

Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful for probing biological systems .

Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential in drug development, particularly in designing enzyme inhibitors and receptor modulators .

Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to undergo various chemical reactions makes it a versatile building block for material science .

Mechanism of Action

The mechanism of action of 3-Bromophenylboronic acid N-butyldiethanolamine ester primarily involves its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Stability and Reactivity

  • N-Butyldiethanolamine Ester vs. Trialkoxyborate Salts: Trialkoxyborate salts (e.g., lithium or sodium trialkoxyborates) are highly reactive but lack long-term stability due to sensitivity to moisture and electrophiles. In contrast, the N-butyldiethanolamine ester is air-stable and retains integrity during storage, making it preferable for multi-step syntheses .
  • Trifluoroborate Salts: Trifluoroborates (e.g., potassium trifluoroborate) exhibit superior air and moisture stability compared to N-butyldiethanolamine esters. However, they require harsher conditions (e.g., acidic or oxidative) to liberate the boronic acid, limiting their utility in delicate reaction environments .

Structural and Electronic Features

  • Substituent Effects: The bromine substituent at the 3-position introduces steric hindrance and electron-withdrawing effects, reducing reactivity in Suzuki-Miyaura couplings compared to non-halogenated analogs (e.g., phenylboronic acid esters). However, this enhances selectivity in directed ortho-metalation reactions .
  • Crystallographic Data: X-ray structures of related compounds (e.g., 4-bromophenylboronic acid TIDA ester) reveal that N-butyldiethanolamine esters adopt rigid bicyclic geometries, which may contribute to their stability by minimizing boron-leaving group interactions .

Data Tables

Table 1: Key Properties of 3-Bromophenylboronic Acid Esters

Compound Molecular Formula CAS Number Purity (%) Synthetic Yield (%) Stability in Air
N-Butyldiethanolamine Ester C₁₄H₂₁BBrNO₂ 1257642-68-4 95–97 86–91 Stable
Pinacol Ester C₁₂H₁₆BBrO₂ 594823-67-3 97 70–85 Moderate
MIDA Ester C₁₃H₁₆BBrNO₄ 943552-25-8 98 75–80 Sensitive
Trifluoroborate Salt C₆H₅BBrF₃K N/A >99 90–95 Highly Stable

Biological Activity

3-Bromophenylboronic acid N-butyldiethanolamine ester is a compound with the molecular formula C14H21BBrNO2 and a molecular weight of 326.04 g/mol. It is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This compound also demonstrates significant biological activity, making it a subject of interest in various research fields.

The synthesis of this compound involves the reaction of 3-bromophenylboronic acid with N-butyldiethanolamine, typically conducted in an organic solvent like tetrahydrofuran (THF) at temperatures ranging from 0 to 25°C. The compound features a boronic acid moiety that allows it to form reversible covalent bonds with diols, facilitating its use in biological studies focused on enzyme inhibition and protein-ligand interactions .

The biological activity of this compound is largely attributed to its boronic acid group, which can interact with biomolecules through reversible covalent bonding. This property enables it to act as an inhibitor for enzymes containing serine or threonine residues at their active sites. Additionally, the compound can engage in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, enhancing its potential as a therapeutic agent .

Enzyme Inhibition Studies

Research has demonstrated that derivatives of phenylboronic acids exhibit various biological activities, including:

  • Antibacterial Activity : The compound has shown effectiveness against bacterial strains such as Escherichia coli at concentrations around 6.50 mg/mL .
  • Antioxidant Properties : Assessed using methods like ABTS and DPPH radical scavenging assays, the compound exhibited significant antioxidant activity, with IC50 values indicating strong efficacy .
  • Enzyme Inhibition : It displayed moderate acetylcholinesterase inhibition (IC50 = 115.63 µg/mL) and high butyrylcholinesterase inhibition (IC50 = 3.12 µg/mL), along with notable antiurease and antithyrosinase activities .

Case Studies

  • Cream Formulation Study : A recent study evaluated a cream formulation containing a phenylboronic acid derivative synthesized from quercetin. This formulation was tested for its biological activities, revealing that it had higher potential than quercetin itself in terms of antibacterial and antioxidant properties. Histological evaluations indicated no significant toxic effects on healthy cells while demonstrating cytotoxic effects on cancerous cells (IC50 = 18.76 ± 0.62 µg/mL) .
  • Thermal Stability Analysis : Investigations into the thermal stability of boronated compounds showed that they remained stable up to temperatures of 250-300 °C, indicating potential for high-temperature applications in materials science .

Comparative Analysis

The unique structure of this compound distinguishes it from similar compounds:

CompoundStructural FeaturesBiological Activity
This compound Boronic acid moiety with N-butyldiethanolamineHigh antibacterial and antioxidant activity
4-Bromophenylboronic acid Bromine at para positionModerate biological activity
3-Iodophenylboronic acid Iodine instead of bromineVaries based on substitution
2-Bromophenylboronic acid Bromine at ortho positionVaries based on substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromophenylboronic acid N-butyldiethanolamine ester
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3-Bromophenylboronic acid N-butyldiethanolamine ester

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